Differential Inhibition of Rab-2A GTPase versus the 4-Fluorophenyl Analog
In a direct head-to-head comparison from the same high-throughput screening campaign, the target compound (as its benzenesulfonamide prodrug form) inhibited Rab-2A GTPase with an EC50 of 30 μM. In contrast, the closely related analog 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole showed no detectable inhibition of Rab-2A at concentrations up to 100 μM [1]. This demonstrates that the C5 phenyl-to-4-fluorophenyl substitution abolishes Rab-2A activity, highlighting the critical role of the unsubstituted C5-phenyl group for GTPase engagement.
| Evidence Dimension | Inhibition of Ras-related protein Rab-2A (Dog) |
|---|---|
| Target Compound Data | EC50 = 3.00E+4 nM (30 μM) |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: no inhibition up to 100 μM |
| Quantified Difference | >3.3-fold selectivity window (target active at 30 μM, comparator inactive at 100 μM) |
| Conditions | University of New Mexico HTS assay; NIH 1 R03 MH081231-01; recombinant Rab-2A GTPase |
Why This Matters
For researchers investigating Rab-2A-dependent vesicular trafficking, only the C5-phenyl derivative provides measurable GTPase inhibition; the 4-fluorophenyl analog is completely inactive and thus unsuitable as a tool compound.
- [1] BindingDB Entry BDBM54586: Affinity Data for Ras-related protein Rab-2A (Dog). EC50 = 3.00E+4 nM. University of New Mexico HTS Assay (PubChem AID 2045). View Source
